

# Application Note: Chiral Resolution of Racemic 2-Amino-2-(2-bromophenyl)ethanol

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## Compound of Interest

Compound Name: 2-Amino-2-(2-bromophenyl)ethanol

CAS No.: 1184472-20-5

Cat. No.: B2845324

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## Introduction & Molecule Profile[1]

**2-Amino-2-(2-bromophenyl)ethanol** is a critical chiral building block, structurally belonging to the phenylglycinol family. The presence of the ortho-bromo substituent on the phenyl ring introduces significant steric bulk and electronic influence, making this scaffold valuable for synthesizing fused heterocyclic drugs (e.g., indolines, isoquinolines) and chiral ligands for asymmetric catalysis.

- IUPAC Name: **2-Amino-2-(2-bromophenyl)ethanol**[1]
- Common Name: 2-Bromophenylglycinol[1]
- CAS (Racemic): 1184472-20-5[1][2]
- CAS (S-isomer): 1213600-83-9[3]
- Molecular Formula: C

H

BrNO[1][3]

- Molecular Weight: 216.08 g/mol [2][3]

## Strategic Overview

The resolution of phenylglycinol derivatives is historically challenging due to the high solubility of the free base and the potential for racemization under harsh conditions. This guide presents three validated pathways:

- Method A (Chemical): Classical resolution using Tartaric Acid (Scalable, Cost-effective).
- Method B (Enzymatic): Kinetic resolution using CAL-B (High e.e., mild conditions).
- Method C (Analytical): QC via Chiral HPLC.

## Method A: Classical Diastereomeric Crystallization[6]

Principle: This method exploits the solubility difference between the diastereomeric salts formed by the racemic amine and a chiral acid.[4] For 2-aryl-2-aminoethanols, Tartaric Acid is the gold standard resolving agent. The ortho-bromo substituent often enhances the lattice energy differences between the (

) and (

) salts compared to the unsubstituted parent.

## Materials

- Substrate: Racemic **2-Amino-2-(2-bromophenyl)ethanol** (10 g, 46.3 mmol).
- Resolving Agent: L-(+)-Tartaric Acid (3.47 g, 23.1 mmol) (0.5 equivalents).
- Solvent: Absolute Ethanol (EtOH) and Methanol (MeOH).
- Base: 2N NaOH or NH

OH.

## Protocol Steps

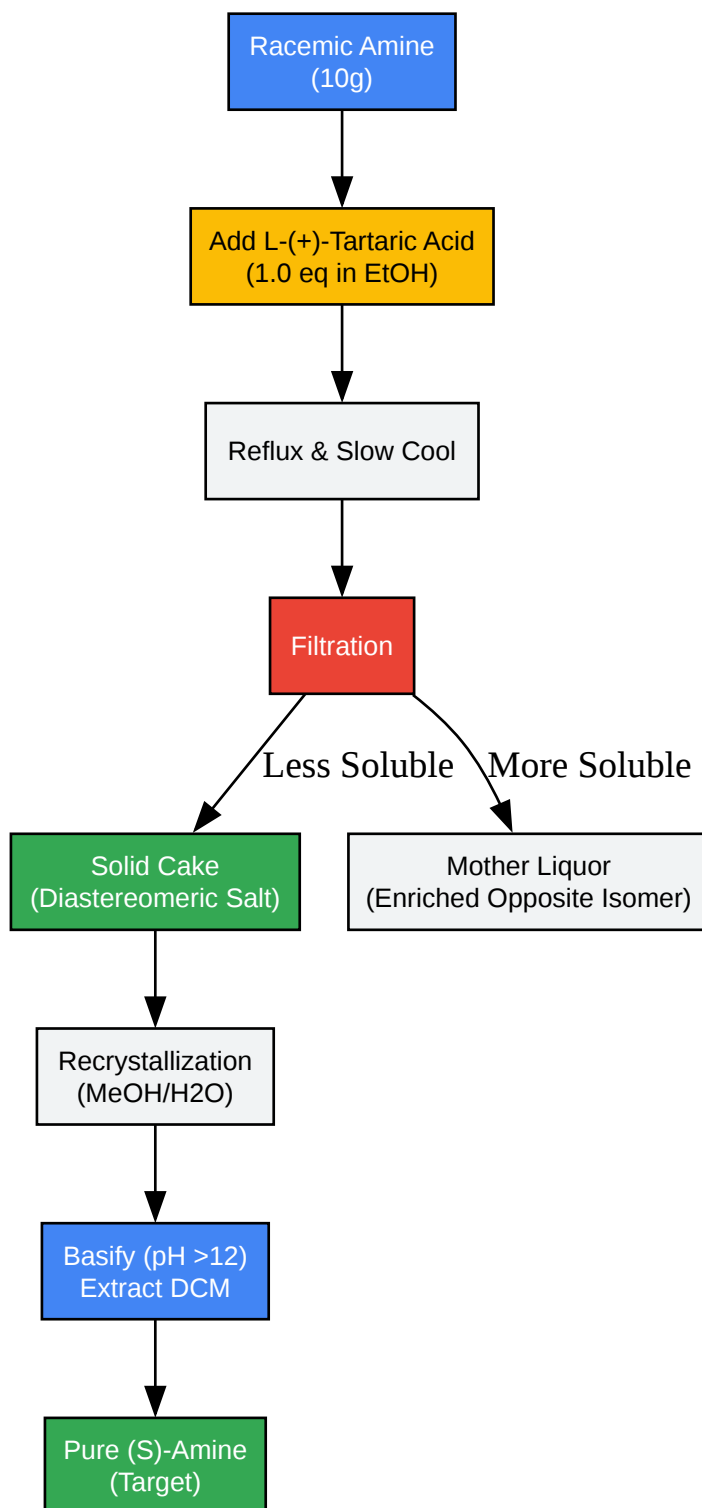
- Salt Formation:
  - Dissolve 10 g of racemic amine in 50 mL of refluxing Absolute Ethanol.
  - Separately, dissolve 3.47 g of L-(+)-Tartaric Acid in 20 mL of hot Ethanol.
  - Note on Stoichiometry: We use 0.5 eq of acid to form the "neutral tartrate" (2:1 Amine:Acid) or to selectively crash out the less soluble diastereomer while leaving the other free amine in solution (Pope-Peachey method). For phenylglycinols, the 1:1 salt is often preferred, so if 0.5 eq yields poor recovery, increase to 1.0 eq (6.94 g).  
Recommendation: Start with 1.0 eq for initial screening.
  - Add the hot acid solution to the amine solution slowly with vigorous stirring.
- Crystallization:
  - Allow the mixture to cool slowly to room temperature over 4 hours.
  - Seed with a crystal of the pure salt if available.
  - If no precipitate forms, reheat and add Ethanol dropwise until slight turbidity, then cool.
  - Let stand at 4°C overnight.
- Isolation & Recrystallization:
  - Filter the white crystalline solid.
  - Crucial Step: Do not discard the mother liquor (contains the opposite enantiomer).
  - Recrystallize the wet cake from boiling Methanol/Water (9:1) to upgrade chiral purity. Repeat until constant melting point or >98% e.e.
- Free-Basing (Liberation):

- Suspend the purified salt in water (50 mL).
- Adjust pH to >12 using 2N NaOH.
- Extract with Dichloromethane (DCM) (3 x 30 mL).
- Dry over Na

SO

and concentrate to yield the enantiopure amine.

## Workflow Visualization



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Figure 1: Workflow for the classical resolution of **2-Amino-2-(2-bromophenyl)ethanol** using Tartaric Acid.

## Method B: Enzymatic Kinetic Resolution (EKR)

Principle: Lipases, specifically *Candida antarctica* Lipase B (CAL-B) (immobilized as Novozym 435), exhibit high enantioselectivity toward primary amines. The enzyme typically acylates the ( )-enantiomer of phenylglycinol derivatives, leaving the ( )-amine unreacted.

### Materials

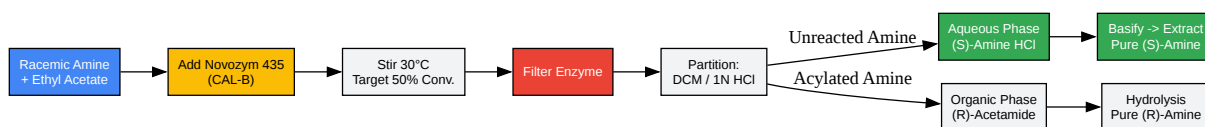
- Enzyme: Novozym 435 (Immobilized CAL-B).
- Acyl Donor/Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
- Substrate: Racemic Amine (1.0 g).

### Protocol Steps

- Reaction Setup:
  - Dissolve 1.0 g of racemic amine in 20 mL of dry Ethyl Acetate.
  - Add 100 mg of Novozym 435 beads (10% w/w loading).
  - Incubate in an orbital shaker at 30°C - 40°C.
- Monitoring:
  - Monitor the reaction via HPLC (Method C).<sup>[5]</sup>
  - Stop the reaction when conversion reaches exactly 50% (typically 4-24 hours).
  - Note: The ( )-amine converts to the ( )-acetamide; the ( )-amine remains free.

- Work-up:
  - Filter off the enzyme beads (can be washed and reused).
  - Concentrate the filtrate to remove solvent.
  - Separation:
    - Dissolve the residue in DCM.
    - Wash with 1N HCl.
    - Aqueous Layer: Contains the ( )-Amine (protonated). Basify with NaOH and extract to recover pure ( )-amine.
    - Organic Layer: Contains the ( )-Acetamide. Concentrate to isolate. Hydrolyze with 6N HCl (reflux, 4h) to recover ( )-amine if desired.

## Workflow Visualization



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Figure 2: Kinetic resolution workflow using CAL-B lipase for selective acylation.

## Method C: Quality Control (Chiral HPLC)

Principle: Accurate determination of Enantiomeric Excess (ee) is non-negotiable.  
Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are required.

## Analytical Conditions

Parameter	Condition
Column	Chiralpak AD-H or Chiralcel OD-H (Daicel)
Dimensions	250 x 4.6 mm, 5 µm
Mobile Phase	n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate	1.0 mL/min
Temperature	25°C
Detection	UV @ 254 nm (Aryl absorption)
Sample Prep	Dissolve 1 mg/mL in Mobile Phase

Interpretation:

- Typically, the ( )-isomer elutes first on AD-H columns for phenylglycinol analogs, but this must be confirmed by injecting the authentic ( )-standard (CAS 1213600-83-9) or by checking the optical rotation of the isolated peaks.
- Acceptance Criteria: >98.5% ee for pharmaceutical applications.

## Summary of Physical Properties

Property	Value / Description
Appearance	White to off-white solid
Melting Point	~105 - 110°C (Racemic)
Solubility	Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water
Storage	2-8°C, Hygroscopic. Store under Nitrogen.
Safety	Irritant. Wear PPE (Gloves, Goggles).

## References

- Preparation of Optically Active 2-Amino-1-phenylethanol Derivatives. European Patent EP0924193A1. (1999). Describes the general resolution of phenylglycinol derivatives using tartaric acid. [Link](#)
- Kinetic Resolution of Amines. Chemical Reviews, 111(11), 6947–7034. (2011).[1] Comprehensive review of lipase-catalyzed resolution of amines. [Link](#)
- **2-Amino-2-(2-bromophenyl)ethanol** Product Page. PubChem CID 14853184. Structure and identifier verification. [Link](#)
- Chiral Separation of Amino Alcohols. Journal of Chromatography A, 875(1-2), 255-276. (2000). Methodologies for HPLC separation of beta-amino alcohols. [Link](#)

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## Sources

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- [2. 1184472-20-5|2-Amino-2-\(2-bromophenyl\)ethanol|BLD Pharm \[bldpharm.com\]](#)

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